molecular formula C9H10ClF2N B2401044 3-(2,2-difluorocyclopropyl)aniline hydrochloride CAS No. 2219378-85-3

3-(2,2-difluorocyclopropyl)aniline hydrochloride

Cat. No.: B2401044
CAS No.: 2219378-85-3
M. Wt: 205.63
InChI Key: RBHMHPOREHYFDI-UHFFFAOYSA-N
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Description

3-(2,2-Difluorocyclopropyl)aniline hydrochloride is a fluorinated aromatic amine salt with a cyclopropane ring substituted with two fluorine atoms at the 2-position. This compound is structurally characterized by the difluorocyclopropyl group attached to the meta position (3-position) of the aniline ring, which confers unique steric and electronic properties.

Properties

IUPAC Name

3-(2,2-difluorocyclopropyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-9(11)5-8(9)6-2-1-3-7(12)4-6;/h1-4,8H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHMHPOREHYFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2,2-difluorocyclopropyl)aniline hydrochloride typically involves the reaction of 2,2-difluorocyclopropylamine with aniline under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

3-(2,2-difluorocyclopropyl)aniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the aniline group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical transformations that are essential for developing new compounds.

2. Biological Studies

  • Potential Biological Activities : Research indicates that 3-(2,2-difluorocyclopropyl)aniline hydrochloride may interact with specific molecular targets within biological systems. It is being studied for its potential effects on cellular processes and pathways .
  • Antiproliferative Activity : Similar fluorinated compounds have shown significant antiproliferative effects against various cancer cell lines, including breast and colon cancer models. This suggests that 3-(2,2-difluorocyclopropyl)aniline hydrochloride may also exhibit similar properties .
  • Antimicrobial Properties : Some derivatives of aniline compounds have demonstrated effective inhibition against bacterial strains like E. coli and S. aureus. This raises the possibility that this compound might possess antimicrobial activity as well .

3. Medicinal Chemistry

  • Therapeutic Applications : Ongoing research is exploring the compound's potential as a therapeutic agent in drug development. Its unique structure may allow it to modulate the activity of certain receptors or enzymes involved in disease processes .

Case Studies

StudyFocusFindings
Study 1Antiproliferative EffectsInvestigated the effects of related fluorinated compounds on cancer cell lines; significant inhibition observed in breast and colon cancer models .
Study 2Antimicrobial ActivityEvaluated the antimicrobial properties of aniline derivatives; some showed superior activity against E. coli compared to standard antibiotics .
Study 3Mechanism of ActionAnalyzed the interaction with molecular targets; suggested modulation of cellular pathways through receptor binding .

Mechanism of Action

The mechanism of action of 3-(2,2-difluorocyclopropyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Positional Isomers: 2- and 4-(2,2-Difluorocyclopropyl)aniline Hydrochloride

Key Differences :

  • Substituent Position : The positional isomer 2-(2,2-difluorocyclopropyl)aniline hydrochloride places the cyclopropyl group at the ortho position (2-position), while 4-(2,2-difluorocyclopropyl)aniline hydrochloride has it at the para position (4-position). These positional changes alter steric interactions and electronic effects on the aniline ring.
  • Synthesis and Reactivity : Similar synthesis routes (e.g., cyclopropanation of styrene derivatives using difluorocarbene precursors) are expected, but steric hindrance in the ortho isomer may reduce reaction yields compared to the meta and para analogs .
  • Molecular Weight : All isomers share the molecular formula C₉H₁₀ClF₂N, resulting in a molecular weight of ~205.64 g/mol .

Functional Group Variants: 3-[(Phenylsulfonyl)methyl]aniline Hydrochloride

Key Differences :

  • Substituent Type: Replacing the difluorocyclopropyl group with a phenylsulfonylmethyl group introduces a strong electron-withdrawing sulfonyl moiety.
  • Synthesis: Synthesized via nitro group reduction and subsequent sulfonation, with yields up to 91% under reflux conditions (ethanol/HCl) .
  • Applications : Demonstrated as a precursor for dihydrofolate reductase (DHFR) inhibitors, unlike the difluorocyclopropyl analogs, which are explored for metabolic stability in drug design .

Fluorinated Alkyl Analogs: 2-(1,1-Difluoropropyl)aniline Hydrochloride

Key Differences :

  • Cyclopropane vs. Alkyl Chain : The difluoropropyl chain lacks the ring strain of cyclopropane, reducing steric rigidity. This may enhance conformational flexibility but decrease metabolic stability.
  • Molecular Formula : C₉H₁₁F₂N•HCl (MW: 205.65 g/mol), nearly identical to the cyclopropyl analog, but with distinct pharmacokinetic profiles .

Comparative Data Table

Compound Substituent Position/Type Molecular Weight (g/mol) Synthesis Route Key Applications
3-(2,2-Difluorocyclopropyl)aniline HCl Meta-cyclopropyl 205.64 Cyclopropanation of styrenes Pharmaceutical intermediates
2-(2,2-Difluorocyclopropyl)aniline HCl Ortho-cyclopropyl 205.64 Similar to meta isomer Agrochemical research
4-(2,2-Difluorocyclopropyl)aniline HCl Para-cyclopropyl 205.64 Cyclopropanation Material science
3-[(Phenylsulfonyl)methyl]aniline HCl Meta-sulfonylmethyl 297.78 Nitro reduction + sulfonation DHFR inhibitors
2-(1,1-Difluoropropyl)aniline HCl Ortho-difluoropropyl 205.65 Alkylation + fluorination Bioactive molecule development

Research Findings and Implications

  • Metabolic Stability: The difluorocyclopropyl group in the target compound enhances metabolic stability compared to non-fluorinated or alkyl-chain analogs, making it valuable in prolonged-action drug formulations .
  • Steric Effects : The meta-substituted cyclopropane minimizes steric hindrance compared to ortho isomers, improving synthetic accessibility and reactivity in coupling reactions .
  • Electronic Properties : The electron-withdrawing nature of the difluorocyclopropyl group slightly deactivates the aniline ring, reducing nucleophilicity compared to sulfonylmethyl analogs .

Biological Activity

3-(2,2-Difluorocyclopropyl)aniline hydrochloride is a fluorinated compound with the molecular formula C9H10ClF2NC_9H_{10}ClF_2N and a molecular weight of 205.63 g/mol. It is synthesized through the reaction of 2,2-difluorocyclopropylamine with aniline in the presence of hydrochloric acid, resulting in the formation of the hydrochloride salt. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

The biological activity of 3-(2,2-difluorocyclopropyl)aniline hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of certain receptors or enzymes, influencing various cellular processes. Detailed studies are required to elucidate these mechanisms further.

Antiproliferative Activity

Research has indicated that compounds similar to 3-(2,2-difluorocyclopropyl)aniline hydrochloride exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related fluorinated compounds have demonstrated significant inhibition of cell growth in breast, colon, and lung cancer models. The mechanism behind this activity often involves pathways that do not solely rely on traditional targets like dihydrofolate reductase (DHFR), suggesting alternative mechanisms at play .

Antimicrobial Properties

In addition to its anticancer potential, related aniline derivatives have shown promising antimicrobial properties. For example, some studies have reported effective inhibition of bacterial strains such as E. coli and S. aureus, with certain derivatives outperforming standard antibiotics like ciprofloxacin . This suggests that 3-(2,2-difluorocyclopropyl)aniline hydrochloride may also possess similar antimicrobial activities.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms in organic compounds can significantly alter their biological properties. In the case of anilines, fluorination often enhances lipophilicity and metabolic stability while modulating receptor interactions . This structural modification can lead to improved pharmacokinetic profiles and efficacy against targeted diseases.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntiproliferativeSignificant inhibition against breast, colon, and lung cancer cell lines
AntimicrobialEffective against E. coli and S. aureus; superior to ciprofloxacin
Mechanism InsightsModulation of enzyme/receptor activity; alternative pathways involved

Detailed Research Findings

  • Antiproliferative Studies : Various derivatives related to 3-(2,2-difluorocyclopropyl)aniline hydrochloride have been synthesized and tested for their antiproliferative effects. The highest activity was observed in compounds that maintained a balance between hydrophilicity and lipophilicity due to fluorination .
  • Antimicrobial Testing : In comparative studies, certain aniline derivatives exhibited MIC values lower than standard antifungal agents like fluconazole. This highlights the potential for developing new antimicrobial agents based on this scaffold .
  • Pharmacokinetic Profiles : Investigations into the pharmacokinetics of fluorinated anilines suggest that modifications can lead to improved oral bioavailability and reduced toxicity profiles compared to non-fluorinated counterparts .

Q & A

(Basic) What are the key synthetic routes for 3-(2,2-difluorocyclopropyl)aniline hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves cyclopropanation of aniline derivatives with difluorinated precursors. For example:

  • Step 1: Cyclopropane ring formation via [2+1] cycloaddition using difluorocarbene intermediates, as seen in analogs like ethyl 2-(2,2-difluorocyclopropyl)acetate .
  • Step 2: Introduction of the aniline moiety via nucleophilic substitution or coupling reactions under controlled pH (e.g., HCl for salt formation) .
  • Optimization: Yield depends on temperature (0–25°C for cyclopropanation), solvent polarity (DCM or THF), and stoichiometry of difluorocarbene sources (e.g., TMSCF₂Br) .

(Basic) How does the difluorocyclopropyl group affect the compound’s solubility and stability?

Methodological Answer:

  • Solubility: The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays (e.g., enzyme inhibition studies) .
  • Stability: The difluorocyclopropyl group increases steric hindrance, reducing susceptibility to metabolic degradation. However, acidic conditions may hydrolyze the cyclopropane ring, requiring storage at neutral pH .

(Advanced) What strategies resolve contradictory data in biological activity assays for this compound?

Methodological Answer:
Contradictions may arise from assay conditions or impurities. Steps include:

  • Purity Validation: Use HPLC-MS (>95% purity) to rule out byproducts .
  • Dose-Response Curves: Test multiple concentrations to identify non-linear effects (e.g., off-target binding at high doses) .
  • Orthogonal Assays: Validate kinase inhibition (e.g., TYK2/JAK1) using both biochemical (IC₅₀) and cellular (phosphorylation assays) methods .

(Advanced) How can computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Simulate binding to kinase domains (e.g., TYK2) using software like AutoDock Vina, focusing on fluorine’s electrostatic interactions with catalytic lysine residues .
  • QSAR Modeling: Correlate substituent effects (e.g., difluorocyclopropyl vs. trifluoroethoxy) with inhibitory activity using datasets from analogs .
  • MD Simulations: Assess conformational stability of the cyclopropane ring in binding pockets over 100-ns trajectories .

(Basic) What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR: Confirms the presence and environment of fluorine atoms (δ ≈ -120 to -140 ppm for CF₂ groups) .
  • X-ray Crystallography: Resolves cyclopropane ring geometry and hydrochloride salt formation (if crystals are obtainable) .
  • HRMS: Validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₁ClF₂N).

(Advanced) What challenges arise in optimizing enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Intermediates: Use enantiopure cyclopropane precursors (e.g., (1R,2S)-difluorocyclopropane) to control stereochemistry .
  • Resolution Techniques: Employ chiral HPLC (e.g., Chiralpak IG column) or enzymatic resolution (lipases) to separate diastereomers .
  • Racemization Risk: Avoid high temperatures (>40°C) during cyclopropanation to preserve stereochemical integrity .

(Basic) How does the hydrochloride salt form influence biological applications?

Methodological Answer:

  • Enhanced Bioavailability: The salt form improves solubility in physiological buffers, facilitating in vivo pharmacokinetic studies (e.g., oral bioavailability in rodent models) .
  • Stability: Prevents amine oxidation during long-term storage. Use lyophilization for long-term stability in desiccated conditions .

(Advanced) What role does the difluorocyclopropyl moiety play in enhancing binding affinity?

Methodological Answer:

  • Electron-Withdrawing Effects: Fluorine atoms increase the electrophilicity of adjacent carbons, promoting hydrogen bonding with catalytic residues (e.g., TYK2’s Lys931) .
  • Conformational Restriction: The rigid cyclopropane ring reduces entropic penalties upon binding, as shown in SAR studies of kinase inhibitors .

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